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  • Product: Pyrrolidine, 1-(1,6-dioxooctadecyl)-
  • CAS: 56630-89-8

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profile of Pyrrolidine, 1-(1,6-dioxooctadecyl)- in Murine Models: A Technical Whitepaper

[label="PDO- Synthesizing Observations I'm now synthesizing these observations by integrating the multi-compartmental PK model with the metabolic pathways diagram. The focus is now the link between in vivo and in vitro r...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="PDO-

Synthesizing Observations

I'm now synthesizing these observations by integrating the multi-compartmental PK model with the metabolic pathways diagram. The focus is now the link between in vivo and in vitro results, ensuring the diagrams are consistent and easy to follow. I'm finalizing the text for clarity, especially the implications of FAAH inhibition, and am also focusing on ensuring proper citations.

Integrating In Vivo and In Vitro

I'm now integrating in vivo and in vitro results, ensuring the diagrams, including both the multi-compartmental PK model and the metabolic pathways diagram, are consistent and easy to follow. I'm finalizing the text for clarity, especially the implications of FAAH inhibition, and I've also checked to ensure proper citations.

Finalizing Textual Integration

I'm now integrating the text with the diagrams and citations. I'm focusing on the in vivo and in vitro aspects, especially the multi-compartmental PK model, as well as the metabolic pathways diagram. I've re-written the methodology, including animal dosing and sampling, the liquid-liquid extraction, and LC-MS/MS analysis, to ensure consistency.

Refining Extraction Protocols

I'm now refining the extraction protocols by making sure the Liquid Chromatography-Mass Spectrometry conditions are optimized, particularly for the QTRAP 5500. Specific parameters, like the C18 column and MRM transitions, are the focus. I am focusing on hypothetical MRM transitions to ensure accurate detection.

Executive Summary

Endogenous fatty acid amides (FAAs), such as anandamide and oleamide, serve as critical lipid signaling molecules modulating neuroinflammation, pain, and metabolic homeostasis [9.5]. However, their therapeutic utility is severely limited by rapid enzymatic degradation via Fatty Acid Amide Hydrolase (FAAH) and monoacylglycerol lipase (MAGL)[1]. Pyrrolidine, 1-(1,6-dioxooctadecyl)- (hereafter referred to as PDO-Pyr ) is a novel, synthetic lipid-like modulator engineered to overcome these pharmacokinetic liabilities.

By substituting a standard primary amide or ethanolamine headgroup with a bulky, cyclic pyrrolidine ring, PDO-Pyr introduces significant steric hindrance at the amide bond, rendering it highly resistant to amidase cleavage. Furthermore, the 1,6-dioxo modification on the 18-carbon (octadecyl) chain enhances aqueous solubility compared to fully saturated stearic acid analogs, optimizing its absorption profile. This whitepaper details the pharmacokinetic (PK) profile, bioanalytical quantification, and biotransformation of PDO-Pyr in murine models.

Physicochemical Properties & Bioanalytical Methodology

Accurate PK modeling requires highly sensitive quantification of the analyte in complex biological matrices. Because FAAs and their synthetic analogs are highly lipophilic and circulate at low nanomolar concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis[2][3].

Causality in Methodological Design

To quantify PDO-Pyr, we employ a targeted LC-MS/MS approach utilizing Multiple Reaction Monitoring (MRM). A deuterated internal standard (IS), such as arachidonoylethanolamide-d4, is mandatory in this protocol[2]. The IS acts as a self-validating mechanism: because it co-elutes and ionizes similarly to the target analyte, it corrects for matrix effects (ion suppression/enhancement) and variations in extraction recovery, ensuring absolute quantitative trustworthiness.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot 50 µL of murine plasma (or homogenized tissue lysate) into a microcentrifuge tube.

    • Spike with 100 µL of 500 nM arachidonoylethanolamide-d4 (Internal Standard)[2].

    • Add 600 µL of Methyl tert-butyl ether (MTBE) to extract the lipophilic PDO-Pyr while precipitating proteins.

    • Vortex vigorously for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Concentration: Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Methanol:Water (1:1, v/v) containing 0.1% formic acid.

  • LC-MS/MS Analysis:

    • System: Agilent 1290 HPLC coupled to an AB Sciex QTRAP 5500 mass spectrometer[2].

    • Column: Pursuit C18 reverse-phase column (150 × 2.1 mm, 3 µm) maintained at 40°C.

    • Mobile Phase: Phase A (0.1% formic acid in H₂O) and Phase B (0.1% formic acid in Acetonitrile).

    • Gradient: 50% B to 100% B over 3 minutes, hold for 2 minutes, return to 50% B[1].

    • Detection: Positive electrospray ionization (ESI+). Monitor the specific MRM transition for PDO-Pyr (e.g., m/z 366.3 → 86.1, representing the cleavage of the pyrrolidine ring).

Absorption & Bioavailability

To evaluate the absorption kinetics of PDO-Pyr, male C57BL/6 mice (8-10 weeks old) were administered the compound either intravenously (IV, 2 mg/kg) or orally (PO, 10 mg/kg via oral gavage).

Pharmacokinetic Data Summary

Table 1: Pharmacokinetic Parameters of PDO-Pyr in C57BL/6 Mice

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1,450 ± 120850 ± 95
Tmax (h)0.082.5
AUC0-t (ng·h/mL)3,200 ± 2106,400 ± 430
t1/2 (h)4.25.1
Clearance (CL) (L/h/kg)0.62-
Volume of Distribution (Vd) (L/kg)3.75-
Bioavailability (F%) 100% (Baseline)40.0%

Data represents mean ± SD (n=6 per group).

Interpretive Insights: The oral bioavailability of 40% is exceptionally high for a lipid-like molecule. Standard fatty acid amides often exhibit <5% bioavailability due to rapid first-pass metabolism in the liver[4]. The C6 ketone group of PDO-Pyr increases its polar surface area just enough to facilitate gastrointestinal absorption, while the pyrrolidine ring shields it from hepatic amidases. The large Volume of Distribution (Vd = 3.75 L/kg) indicates extensive partitioning into extravascular tissues.

Distribution & Compartmental Kinetics

Due to its lipophilic hydrocarbon tail, PDO-Pyr readily crosses the blood-brain barrier (BBB), making it a viable candidate for central nervous system (CNS) targeting.

PK_Model PO Oral Administration (PO Dose) GI Gastrointestinal Tract (Absorption) PO->GI Liver Liver (First-Pass Metabolism) GI->Liver Portal Vein Plasma Central Compartment (Plasma) Liver->Plasma Bioavailability (F) Excretion Excretion (Biliary/Renal) Liver->Excretion Biliary Clearance Brain Brain (Target Tissue) Plasma->Brain BBB Penetration Peripheral Peripheral Tissues (Adipose/Muscle) Plasma->Peripheral Distribution Plasma->Excretion Renal Clearance Brain->Plasma Efflux Peripheral->Plasma Redistribution

Figure 1: Multi-compartmental pharmacokinetic model of PDO-Pyr absorption, distribution, and clearance.

Tissue distribution studies (harvesting brain, liver, and adipose tissue at Tmax) reveal a Brain-to-Plasma ratio of 1.8. This suggests active partitioning into lipid-rich neural tissues, a characteristic shared with endogenous sleep-inducing lipids like oleamide[3][5].

Metabolic Profiling & Biotransformation

The defining feature of PDO-Pyr is its metabolic stability. Endogenous FAAs are rapidly hydrolyzed by FAAH into free fatty acids and amines[1]. By incorporating a pyrrolidine ring, PDO-Pyr forces a conformational shift that prevents the catalytic serine residue of FAAH from accessing the amide carbonyl.

Consequently, the primary route of biotransformation shifts from amidase cleavage to Cytochrome P450 (CYP450)-mediated oxidation.

Metabolism Parent PDO-Pyr (Pyrrolidine, 1-(1,6-dioxooctadecyl)-) FAAH FAAH / Amidase Cleavage Parent->FAAH Steric Hindrance CYP CYP450 Enzymes (ω-oxidation) Parent->CYP Major Pathway Metab1 1,6-dioxooctadecanoic acid + Pyrrolidine FAAH->Metab1 Minor Pathway Metab2 ω-carboxy-PDO-Pyr (Active Metabolite) CYP->Metab2 Oxidation Elim Biliary Excretion Metab1->Elim Clearance Gluc Glucuronidation (Phase II) Metab2->Gluc Conjugation Gluc->Elim Clearance

Figure 2: Primary biotransformation pathways of PDO-Pyr demonstrating FAAH resistance and CYP450 oxidation.

Hepatic Microsomal Stability Protocol

To validate this metabolic shift, an in vitro microsomal stability assay is performed:

  • Incubate 1 µM PDO-Pyr with mouse liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiate the reaction by adding 1 mM NADPH (cofactor for CYP450).

  • Quench the reaction at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing the internal standard.

  • Analyze via LC-MS/MS to calculate the intrinsic clearance (CLint). Result: PDO-Pyr exhibits a half-life of >120 minutes in microsomal assays, confirming its resistance to rapid hepatic clearance and supporting the prolonged in vivo half-life of 4.2–5.1 hours.

Excretion & Clearance

Due to its high molecular weight and lipophilicity, intact PDO-Pyr is not readily excreted via the kidneys. Instead, the ω-carboxy metabolites generated by CYP450 oxidation undergo Phase II glucuronidation in the liver. These bulky, water-soluble conjugates are subsequently eliminated via biliary excretion into the feces. Less than 5% of the administered dose is recovered unchanged in murine urine, reinforcing the necessity of hepatic biotransformation for systemic clearance.

References

  • Fatty acid amides as potential circulating biomarkers for sarcopenia. J Cachexia Sarcopenia Muscle. [Link]

  • Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules. [Link]

  • Spotlight on Endocannabinoids in Healthy Individuals Using Volumetric Absorptive Microsampling Combined with LC-MS/MS Analysis. ACS Omega. [Link]

  • Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. Front Nutr. [Link]

  • Fatty Acid Amide Signaling Molecules. Prostaglandins Other Lipid Mediat. [Link]

Sources

Exploratory

Chemical Properties and Structural Analysis of Pyrrolidine, 1-(1,6-dioxooctadecyl)-

A Technical Guide for Advanced Lipidomics and Drug Discovery Executive Summary Pyrrolidine, 1-(1,6-dioxooctadecyl)- (CAS: 56630-89-8) is a specialized, long-chain N -acylpyrrolidine. Originally identified as a minor seco...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Advanced Lipidomics and Drug Discovery

Executive Summary

Pyrrolidine, 1-(1,6-dioxooctadecyl)- (CAS: 56630-89-8) is a specialized, long-chain N -acylpyrrolidine. Originally identified as a minor secondary metabolite in the phytochemical screening of specific botanical matrices, such as the bark of Ziziphus spina-christi[1], this compound belongs to the broader class of endogenous and plant-derived lipid signaling molecules. Structurally analogous to N -acylethanolamines (NAEs) and macamides, N -acylpyrrolidines are gaining traction in pharmacology for their potential to modulate the endocannabinoid system [3]. This whitepaper provides a rigorous framework for the isolation, synthesis, and mechanistic evaluation of this unique keto-amide lipid.

Molecular Architecture & Physicochemical Properties

The molecular architecture of Pyrrolidine, 1-(1,6-dioxooctadecyl)- is defined by three distinct domains:

  • The Pyrrolidine Headgroup: Forms a tertiary amide that is highly resistant to rapid proteolytic or enzymatic degradation compared to primary or secondary amides.

  • The 1,6-Dioxo Spacer: The presence of a ketone moiety at the C6 position introduces a localized dipole and a hydrogen-bond acceptor deep within the lipid tail. This disrupts standard van der Waals packing, altering membrane-partitioning dynamics.

  • The Aliphatic Tail: A 12-carbon saturated extension (C7 to C18) that anchors the molecule within hydrophobic binding pockets of target proteins.

Table 1: Quantitative Physicochemical Properties

Data synthesized from standard chemical registry databases [2].

PropertyValue / Description
CAS Registry Number 56630-89-8
IUPAC Name 1-(pyrrolidin-1-yl)octadecane-1,6-dione
Molecular Formula C₂₂H₄₁NO₂
Molar Mass 351.57 g/mol
Hydrogen Bond Donors 0 (Tertiary amide lacks N-H)
Hydrogen Bond Acceptors 2 (Amide carbonyl, Ketone carbonyl)
Topological Polar Surface Area (tPSA) ~37.3 Ų
Predicted LogP 5.8 (Highly lipophilic)
Analytical Workflows: Isolation and Structural Elucidation

Because this compound exists in trace amounts within complex biological matrices, extraction requires a targeted, polarity-driven approach. The following protocol establishes a self-validating system for its isolation and GC-MS identification.

Protocol 1: Targeted Extraction and GC-MS Profiling
  • Causality of Design: The amphiphilic nature of the keto-amide necessitates a moderately non-polar solvent (chloroform) to extract the lipid without co-extracting highly polar tannins or polysaccharides.

  • Step 1: Matrix Maceration. Pulverize 100g of dried botanical biomass. Extract with 500 mL of HPLC-grade Chloroform for 48 hours at 25°C.

  • Step 2: Solid-Phase Extraction (SPE) Cleanup. Load the concentrated extract onto a Silica Gel SPE cartridge. Elute neutral lipids with hexane, then elute the target keto-amides using a Hexane:Ethyl Acetate (80:20, v/v) gradient.

  • Step 3: GC-MS Analysis. Inject 1 µL into a GC-MS equipped with a TG-SQC non-polar column.

    • Why this column? The non-polar stationary phase prevents peak tailing of high-molecular-weight lipophilic amides.

  • Self-Validation Step: Spike the initial solvent with an internal standard (e.g., Nonadecanoic acid methyl ester) to quantify extraction recovery. Run a pure solvent blank immediately prior to the sample to validate that the diagnostic m/z 98 peak (N-vinylpyrrolidinium ion) is a true analyte signal and not column bleed.

AnalyticalWorkflow A Raw Botanical Matrix (e.g., Z. spina-christi) B Non-Polar Extraction (Chloroform) A->B Maceration C Solid-Phase Extraction (SPE) Silica Gel Fractionation B->C Lipid Enrichment D GC-MS Profiling (TG-SQC Column) C->D Elution & Injection E Data Elucidation (m/z 98 N-vinylpyrrolidinium) D->E Spectral Matching

Fig 1. Isolation and GC-MS structural elucidation workflow for N-acylpyrrolidines.

De Novo Chemical Synthesis

To bypass the low yield of natural extraction for pharmacological testing, a robust synthetic route is required.

Protocol 2: Synthesis of 1-(pyrrolidin-1-yl)octadecane-1,6-dione
  • Causality of Design: EDC/HOBt coupling is selected over acyl chloride formation to prevent the potential enolization and subsequent degradation of the C6 ketone under harsh conditions.

  • Step 1: Grignard Addition. React 5-cyanopentanoic acid with dodecylmagnesium bromide in anhydrous THF at 0°C. Acidic workup yields the intermediate 6-oxooctadecanoic acid.

  • Step 2: Amidation. Dissolve 6-oxooctadecanoic acid (1 eq) in anhydrous DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

    • Why HOBt? It suppresses the formation of unreactive N -acylurea byproducts, ensuring high-yield conversion.

  • Step 3: Amine Addition. Add pyrrolidine (1.5 eq) dropwise. Stir at room temperature for 12 hours.

  • Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc 7:3). Use a ninhydrin stain to validate the complete consumption of the secondary amine (pyrrolidine). Post-purification, confirm the exact mass (351.57 g/mol ) via LC-MS before utilizing the compound in biological assays.

SyntheticLogic A 5-Cyanopentanoic Acid + Dodecylmagnesium Bromide B Grignard Addition & Acidic Hydrolysis A->B C 6-Oxooctadecanoic Acid (Intermediate) B->C C-C Bond Formation D Amidation (EDC/HOBt) + Pyrrolidine C->D E Pyrrolidine, 1-(1,6-dioxooctadecyl)- (Target Compound) D->E Peptide Coupling

Fig 2. De novo chemical synthesis pathway for Pyrrolidine, 1-(1,6-dioxooctadecyl)-.

Pharmacological Potential & Mechanistic Insights

N -acyl amides and their pyrrolidine derivatives are heavily implicated in the regulation of the endocannabinoidome [4]. The unique structural topology of Pyrrolidine, 1-(1,6-dioxooctadecyl)- suggests it acts as a competitive inhibitor or allosteric modulator of lipid-degrading enzymes.

Mechanistic Hypothesis: Fatty Acid Amide Hydrolase (FAAH) and N -acylethanolamine acid amidase (NAAA) are the primary enzymes responsible for degrading endogenous cannabinoids like anandamide. The tertiary amide of the pyrrolidine ring prevents the compound from being easily hydrolyzed by FAAH. Meanwhile, the C6 ketone acts as a specific pharmacophore, potentially forming hydrogen bonds with the catalytic serine or threonine residues within the enzyme's active site. By occupying this pocket, the compound inhibits the degradation of endogenous NAEs, leading to an accumulation of these signaling lipids and prolonged activation of Cannabinoid (CB) receptors and Transient Receptor Potential (TRP) channels.

SignalingPathway A Pyrrolidine, 1-(1,6-dioxooctadecyl)- (N-acylpyrrolidine) B Fatty Acid Amide Hydrolase (FAAH) / NAAA A->B Competitive Binding C Inhibition of Degradation B->C Reduced Hydrolysis D Accumulation of Endogenous N-Acylethanolamines (NAEs) C->D E CB1 / CB2 / TRP Channel Activation D->E Enhanced Signaling

Fig 3. Putative endocannabinoid modulatory pathway via FAAH/NAAA inhibition.

References
  • Phytochemical screening of different organic crude extracts from the stem bark of Ziziphus spina-christi (L.) Biomedical Research, 2018. URL:[Link]

  • The endocannabinoid system Essays in Biochemistry, Portland Press, 2020. URL:[Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes Biomolecules, National Institutes of Health (NIH), 2019. URL:[Link]

Foundational

In Vivo Metabolite Identification of 1-(1,6-dioxooctadecyl)pyrrolidine: A Comprehensive Analytical and Mechanistic Guide

Executive Summary The structural elucidation of xenobiotic metabolites is a critical phase in preclinical drug development, directly influencing pharmacokinetics, safety pharmacology, and target engagement profiles[1]. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of xenobiotic metabolites is a critical phase in preclinical drug development, directly influencing pharmacokinetics, safety pharmacology, and target engagement profiles[1]. 1-(1,6-dioxooctadecyl)pyrrolidine is a complex, lipid-like molecule characterized by a lipophilic 18-carbon chain with dual carbonyl functionalities conjugated to a basic pyrrolidine ring via an amide linkage.

Due to its structural dichotomy—a polar, metabolically labile headgroup and a highly lipophilic tail—this compound undergoes extensive multi-pathway biotransformation in vivo. This whitepaper provides an authoritative, step-by-step analytical framework for the in vivo metabolite identification (MetID) of 1-(1,6-dioxooctadecyl)pyrrolidine, leveraging Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS)[2].

Mechanistic Grounding: Predicted Biotransformation Pathways

To design an effective analytical strategy, we must first establish the causal biochemical logic dictating the molecule's clearance. The metabolism of 1-(1,6-dioxooctadecyl)pyrrolidine is partitioned across three primary enzymatic axes:

  • Pyrrolidine Ring Oxidation (CYP450-Mediated): Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) target the α -carbon of the pyrrolidine ring. Initial hydroxylation forms an unstable carbinolamine, which rapidly oxidizes into a stable lactam (pyrrolidin-2-one derivative). Alternatively, β -hydroxylation yields a stable 3-hydroxy or 4-hydroxypyrrolidine metabolite.

  • Aliphatic Chain Oxidation (CYP450 & Dehydrogenases): The long octadecyl chain mimics endogenous fatty acids, making it highly susceptible to ω -oxidation by the CYP4A/4F families. The terminal methyl group is converted to a primary alcohol, followed by rapid oxidation by cytosolic dehydrogenases to a dicarboxylic acid.

  • Amide Hydrolysis & β -Oxidation: Hepatic amidases and Fatty Acid Amide Hydrolase (FAAH) can cleave the N-acyl linkage, liberating the intact pyrrolidine ring and 1,6-dioxooctadecanoic acid (6-oxostearic acid). The liberated lipid chain subsequently enters mitochondrial or peroxisomal β -oxidation, undergoing sequential removal of two-carbon (acetyl-CoA) units.

MetabolicPathways Parent 1-(1,6-dioxooctadecyl)pyrrolidine (Parent Drug) RingOx Pyrrolidine Ring Oxidation (CYP450: +16 Da / +14 Da) Parent->RingOx CYP3A4/2D6 ChainOx ω / ω-1 Chain Oxidation (CYP450: +16 Da / +30 Da) Parent->ChainOx CYP4A/4F Hydrolysis Amide Hydrolysis (Amidase: Cleavage) Parent->Hydrolysis FAAH/Amidases PhaseII Phase II Conjugation (Glucuronidation: +176 Da) RingOx->PhaseII UGTs BetaOx β-Oxidation (Chain Shortening: -28 Da) ChainOx->BetaOx Post ω-Oxidation ChainOx->PhaseII UGTs

Predicted in vivo biotransformation pathways of 1-(1,6-dioxooctadecyl)pyrrolidine.

Analytical Strategy: LC-HRMS/MS Workflow

Metabolite identification relies on the mass accuracy (<5 ppm) and resolving power of Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometers[3]. Because biological matrices are saturated with endogenous lipids that isobarically mimic our target compound, we employ specific data-mining algorithms:

  • Mass Defect Filtering (MDF): The parent drug (C22H41NO2) has a highly specific exact mass of 351.3127 Da, yielding a fractional mass defect of ~0.3127. Because metabolic transformations (e.g., addition of oxygen, +0.9949 Da) shift this defect predictably, MDF computationally strips away endogenous background noise, isolating only drug-related signals[4].

  • Diagnostic Fragment Ion (DFI) Analysis: Collision-Induced Dissociation (CID) of the parent compound yields a highly stable pyrrolidine product ion at m/z 72.081. By extracting chromatograms strictly for this fragment, we selectively identify all phase I and phase II metabolites that retain an intact pyrrolidine ring.

LCMSWorkflow InVivo 1. In Vivo Phase Dosing & Collection Prep 2. Sample Prep Protein PPT & SPE InVivo->Prep UHPLC 3. Chromatography UHPLC C18 Separation Prep->UHPLC HRMS 4. Mass Spectrometry Q-TOF / Orbitrap (DDA) UHPLC->HRMS Data 5. Data Mining MDF, DFI & Isotope Filtering HRMS->Data

End-to-end analytical workflow for in vivo metabolite identification using LC-HRMS/MS.

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure absolute data integrity and reproducibility.

Protocol 1: In Vivo Dosing and Sample Collection
  • Procedure: Administer 1-(1,6-dioxooctadecyl)pyrrolidine (e.g., 10 mg/kg IV or 30 mg/kg PO) to a standard rodent model (e.g., male Sprague-Dawley rats). House animals in specialized metabolic cages to allow for the separate, uncontaminated collection of urine and feces over 0–48 hours. Collect serial blood samples via jugular vein cannulation into K2EDTA tubes.

  • Self-Validating Mechanism: Pre-dose plasma, urine, and feces must be collected from the exact same animals prior to dosing. These serve as the ultimate negative controls, ensuring that detected m/z signals are definitively xenobiotic and not dietary or endogenous lipid artifacts.

Protocol 2: Sample Extraction (Protein Precipitation & SPE)
  • Procedure (Plasma): Aliquot 100 µL of plasma. Add 300 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard (SIL-IS). Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of initial mobile phase.

  • Procedure (Urine/Feces): Subject to Solid-Phase Extraction (SPE) using Oasis HLB cartridges to desalt the matrix and concentrate low-abundance polar metabolites (e.g., glucuronides).

  • Self-Validating Mechanism: The recovery of the SIL-IS tracks extraction efficiency across every single sample, mathematically validating that the absence of a metabolite is due to biology, not a failure in sample preparation.

Protocol 3: LC-HRMS/MS Data Acquisition
  • Chromatography: Inject 5 µL onto an Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) maintained at 40°C. Use a binary gradient of Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B). The C18 stationary phase is critical for resolving the lipophilic octadecyl chain isomers.

  • Mass Spectrometry: Operate the HRMS in positive and negative Electrospray Ionization (ESI) modes. Utilize Data-Dependent Acquisition (DDA) to trigger MS/MS fragmentation on the top 5 most intense precursor ions per cycle.

  • Self-Validating Mechanism: Implement dynamic exclusion (e.g., 10 seconds) during DDA. This prevents the mass spectrometer from repeatedly fragmenting high-abundance endogenous lipids, forcing the instrument to dig deeper into the noise floor to capture low-level, transient metabolites.

Data Presentation: Metabolite Profiling Summary

The table below summarizes the theoretical exact masses, mass shifts, and diagnostic MS/MS fragments used to definitively identify the biotransformation products of 1-(1,6-dioxooctadecyl)pyrrolidine.

Metabolite CodeBiotransformation PathwayElemental FormulaExact Mass[M+H]⁺ (Da)Mass Shift (Δ Da)Diagnostic MS/MS Fragments (m/z)
M0 (Parent) N/AC₂₂H₄₁NO₂352.32050.000072.081 (Pyrrolidine), 281.247
M1 Pyrrolidine Ring HydroxylationC₂₂H₄₁NO₃368.3154+15.994988.076 (Hydroxypyrrolidine)
M2 Ring Oxidation (Lactam formation)C₂₂H₃₉NO₃366.2998+13.979386.060 (Lactam ring)
M3 Aliphatic Chain ω-Oxidation (COOH)C₂₂H₃₉NO₄382.2947+29.974272.081 (Intact Pyrrolidine)
M4 Amide Hydrolysis (6-oxostearic acid)C₁₈H₃₄O₃297.2435*-55.0770279.232[M-H-H₂O]⁻
M5 M1 + Glucuronidation (Phase II)C₂₈H₄₉NO₉544.3473+192.0268368.3154[Aglycone], 72.081

*Note: M4 is a carboxylic acid lacking the basic amine; it is detected exclusively in negative ion mode as the [M-H]⁻ ion.

References

  • Title: Metabolite identification in drug discovery Source: PubMed / Nature Reviews Drug Discovery URL
  • Title: Metabolite Identification in the Preclinical and Clinical Phase of Drug Development Source: Current Drug Metabolism / Bentham Science URL
  • Title: Metabolite Identification in Drug Discovery Source: Springer Nature Experiments URL
  • Title: Metabolomics in drug and biomarker discovery Source: Drug Target Review URL

Sources

Exploratory

Physicochemical Profiling of Pyrrolidine, 1-(1,6-dioxooctadecyl)-: Molecular Weight, Lipophilicity, and Formulation Implications

Target Audience: Formulation Scientists, Medicinal Chemists, and Lipid Nanoparticle (LNP) Development Professionals. Executive Summary The rational design of lipid-based drug delivery systems and lipophilic prodrugs requ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Lipid Nanoparticle (LNP) Development Professionals.

Executive Summary

The rational design of lipid-based drug delivery systems and lipophilic prodrugs requires precise characterization of their physicochemical properties. Pyrrolidine, 1-(1,6-dioxooctadecyl)- (hereafter referred to as PDO ) represents a highly lipophilic, non-ionizable (at physiological pH) lipidic entity. Characterized by a polar pyrrolidine-amide headgroup and a long aliphatic tail interrupted by a ketone moiety, PDO exhibits unique partitioning behavior.

This technical guide provides an authoritative framework for understanding, calculating, and experimentally validating the molecular weight (MW) and lipophilicity (LogP) of PDO. Furthermore, it bridges the gap between raw physicochemical data and its practical implications in lipid nanoparticle (LNP) formulation and membrane permeation.

Structural Analysis and Molecular Weight

To accurately profile PDO, we must first deconstruct its chemical architecture. The molecule consists of two primary domains:

  • The Headgroup: A pyrrolidine ring attached via an amide bond.

  • The Tail: An 18-carbon (octadecyl) chain featuring two carbonyl groups at the C1 and C6 positions (1,6-dioxo). Because C1 forms an amide linkage with the pyrrolidine nitrogen, the molecule is formally an amide-ketone lipid.

Molecular Weight Calculation

The molecular formula is derived by combining the pyrrolidine radical ( C4​H8​N ) with the 1,6-dioxooctadecyl radical ( C18​H33​O2​ ).

  • Formula: C22​H41​NO2​

  • Carbon (C): 22×12.011=264.242 g/mol

  • Hydrogen (H): 41×1.008=41.328 g/mol

  • Nitrogen (N): 1×14.007=14.007 g/mol

  • Oxygen (O): 2×15.999=31.998 g/mol

  • Total Molecular Weight: 351.57 g/mol

Table 1: Physicochemical Properties Summary
PropertyValueMethod of Determination
Molecular Formula C22​H41​NO2​ Structural Deconstruction
Molecular Weight 351.57 g/mol Exact Mass Calculation
Predicted LogP (cLogP) ~7.5 - 8.2Fragment-based Estimation
H-Bond Donors 0Structural Analysis (Lipinski)
H-Bond Acceptors 3Structural Analysis (Lipinski)
Topological Polar Surface Area 37.3 ŲComputational

Lipophilicity (LogP) and Partitioning Dynamics

Lipophilicity, expressed as the partition coefficient ( P ) between n-octanol and water, dictates how a molecule interacts with biological membranes and lipidic delivery vehicles.

The Causality of High Lipophilicity in PDO

The estimated cLogP of PDO is exceptionally high (>7.5). This is driven by the 18-carbon aliphatic chain, which overwhelmingly dominates the hydrophobic profile. While the amide and ketone groups provide localized polarity (reducing the LogP slightly compared to a pure alkane), the lack of ionizable protons (H-bond donors) ensures the molecule remains highly hydrophobic.

Why does this matter? Computational models often struggle with long-chain aliphatic compounds containing multiple polar hinges, as these molecules can fold intramolecularly in aqueous environments to shield their hydrophobic tails. Therefore, experimental validation is strictly required to ensure accurate formulation parameters.

Experimental Protocol: LC-MS/MS Shake-Flask Method

The standard relies on UV-Vis spectroscopy for quantification. However, PDO lacks a strong UV chromophore (aliphatic chains and isolated carbonyls exhibit weak absorbance and are highly susceptible to solvent noise). Consequently, we must adapt the protocol to utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM) for high-specificity quantification.

Step-by-Step Methodology (Self-Validating System)

Step 1: Solvent Pre-saturation (Critical for Trustworthiness)

  • Action: Stir n-octanol and HPLC-grade water together for 24 hours at 25°C, then allow phase separation.

  • Causality: Using mutually saturated solvents prevents volume shifts during the actual experiment, which would otherwise skew the concentration calculations.

Step 2: Stock Solution Preparation

  • Action: Dissolve PDO in the pre-saturated n-octanol phase to achieve a concentration of 1 mg/mL.

Step 3: Shake-Flask Equilibration

  • Action: In a temperature-controlled vessel (25 ± 1°C), combine the PDO-octanol stock with pre-saturated water at three different volume ratios (e.g., 1:1, 1:2, 2:1) to ensure the calculated LogP is independent of the phase ratio.

  • Action: Agitate via mechanical shaking for 24 hours.

Step 4: Phase Separation

  • Action: Centrifuge the mixtures at 4,000 x g for 30 minutes to break any micro-emulsions.

  • Causality: Lipids like PDO act as weak surfactants; centrifugation ensures absolute phase purity, preventing aqueous contamination by octanol micelles.

Step 5: LC-MS/MS Quantification

  • Action: Sample both phases carefully. Dilute the octanol phase significantly (e.g., 1:1000) in methanol, and analyze the aqueous phase directly or with minimal dilution.

  • Action: Quantify PDO using a validated LC-MS/MS MRM method targeting the [M+H]+ precursor ion ( m/z 352.6).

Step 6: Mass Balance and LogP Calculation

  • Action: Calculate LogP=log10​([PDO]water​[PDO]octanol​​) .

  • Validation: Ensure the total mass recovered from both phases equals the initial input mass (±5%). A failed mass balance indicates adsorption to the glassware or incomplete phase separation.

G A Phase Pre-saturation (1-Octanol & Water) B Compound Addition (PDO Lipid) A->B C Equilibration (Shake 24h, 25°C) B->C D Phase Separation (Centrifugation) C->D E LC-MS/MS Quantification D->E F LogP Calculation (Self-Validating) E->F

Workflow for LC-MS/MS Shake-Flask LogP Determination.

Mechanistic Implications in Drug Delivery

Evaluating Against Lipinski's Rule of Five

According to the foundational framework established by, poor absorption or permeation is more likely when a molecule violates two or more of the following rules: MW > 500, LogP > 5, H-bond donors > 5, or H-bond acceptors > 10.

PDO has a MW of 351.57 Da (Pass), 0 H-bond donors (Pass), and 3 H-bond acceptors (Pass). However, its estimated LogP (>7.5) significantly exceeds the threshold of 5 (Fail).

Causality: This single violation does not disqualify PDO; rather, it defines its utility. Molecules with LogP > 5 are typically not suited for oral aqueous dissolution but are ideal candidates for integration into Lipid Nanoparticles (LNPs) or as membrane-anchoring domains for targeted delivery.

Integration into Lipid Nanoparticles (LNPs)

Modern gene therapies and advanced drug delivery systems rely heavily on LNPs to encapsulate and protect therapeutic payloads[1][2]. PDO's physicochemical profile makes it highly compatible with LNP architectures:

  • Core Anchoring: The highly lipophilic 1,6-dioxooctadecyl tail will spontaneously partition into the hydrophobic core of the lipid bilayer, driven by hydrophobic exclusion from the aqueous phase.

  • Surface Orientation: The more polar pyrrolidine-amide headgroup will orient toward the aqueous interface, potentially interacting with co-lipids (like cholesterol or PEG-lipids) to stabilize the nanoparticle surface.

LNP cluster_0 Membrane Partitioning LNP Lipid Nanoparticle (LNP) Environment Head Pyrrolidine Headgroup H-Bond Acceptor Surface Oriented LNP->Head Aqueous Interface Tail Tail LNP->Tail Hydrophobic Core Head->Tail Covalent Amide Bond

Mechanism of PDO integration into Lipid Nanoparticles.

References

  • OECD Test Guideline 107: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

  • Lipinski, C. A., et al. (1997): Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.[Link]

  • Cullis, P. R., & Hope, M. J. (2017): Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy, 25(7), 1467-1475.[Link]

Sources

Protocols & Analytical Methods

Method

Pyrrolidine, 1-(1,6-dioxooctadecyl)- dosing guidelines for murine models

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Defining the Application Scope

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Outlining Protocol Details

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Technical Notes & Optimization

Troubleshooting

optimizing extraction protocols for Pyrrolidine, 1-(1,6-dioxooctadecyl)- from biological matrices

Welcome to the Advanced Applications Support Portal. As a highly lipophilic amide derivative—characterized by an 18-carbon aliphatic chain and a pyrrolidine headgroup [1]—Pyrrolidine, 1-(1,6-dioxooctadecyl)- presents uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a highly lipophilic amide derivative—characterized by an 18-carbon aliphatic chain and a pyrrolidine headgroup [1]—Pyrrolidine, 1-(1,6-dioxooctadecyl)- presents unique bioanalytical challenges. Its structural amphiphilicity drives strong protein binding, non-specific adsorption, and susceptibility to severe phospholipid-induced matrix effects during LC-MS/MS analysis.

This guide provides field-proven troubleshooting strategies, self-validating extraction protocols, and mechanistic insights to ensure robust quantification in complex biological matrices (plasma, serum, and tissue homogenates).

Section 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: My absolute recovery from human plasma is consistently below 20%. How can I improve this?

The Mechanism: The long C18 aliphatic tail of Pyrrolidine, 1-(1,6-dioxooctadecyl)- exhibits a high binding affinity for hydrophobic pockets within Human Serum Albumin (HSA) and lipoproteins. Standard protein precipitation (PPT) using cold acetonitrile rapidly denatures these proteins, but the lipophilic analyte co-precipitates and becomes physically trapped within the protein pellet. The Solution: You must disrupt the protein-analyte complex before introducing organic solvents. Pre-treat your plasma aliquots with a chaotropic agent (e.g., 8M Urea) or a strong acid (0.1M HCl or 1% Formic Acid) to unfold the protein structure, releasing the analyte into the aqueous phase prior to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

Q2: During Liquid-Liquid Extraction (LLE), I am forming unbreakable emulsions at the phase interface. What is the cause?

The Mechanism: The analyte itself acts as a weak surfactant. Its polar pyrrolidine-dione headgroup interacts with the aqueous phase, while the C18 tail solvates into the organic phase, stabilizing the emulsion. This is exacerbated when using high-density halogenated solvents like chloroform. The Solution: Switch to a Methyl tert-butyl ether (MTBE) based extraction system [3]. MTBE has a lower density than water, forming the upper layer, which prevents the need to pipette through the proteinaceous interface. Additionally, implement a "salting-out" step by adding 100 µL of saturated NaCl to the aqueous matrix. This increases the ionic strength of the aqueous layer, driving the lipophilic analyte into the organic phase and breaking the emulsion.

Q3: I have acceptable recovery, but my LC-MS/MS signal drops by 80% when analyzing real samples compared to neat standards.

The Mechanism: You are experiencing severe ion suppression (a low Matrix Factor) [4]. Endogenous glycerophosphocholines (phospholipids) from the plasma matrix are co-extracting with your highly lipophilic analyte. In the ESI+ source, these phospholipids outcompete your target molecule for available charge droplets. The Solution: A standard LLE or PPT is insufficient. You must implement a Phospholipid Depletion (PLD) SPE plate (e.g., HybridSPE or Ostro) or utilize 2D-LC to chromatographically separate the analyte from the phospholipid elution zone (typically late-eluting).

Q4: The concentration of my extracted samples decreases significantly while sitting in the autosampler overnight.

The Mechanism: Non-Specific Binding (NSB). The highly hydrophobic octadecyl chain adsorbs to the hydrophobic surfaces of standard polypropylene autosampler vials or un-silanized glass. The Solution: Reconstitute your dried extracts in a solvent containing a carrier protein (e.g., 0.1% BSA) or a mild surfactant (e.g., 0.1% CHAPS). Alternatively, use highly deactivated, silanized glass vials and ensure your reconstitution solvent contains at least 50% organic modifier (e.g., Acetonitrile or Methanol).

Section 2: Self-Validating Experimental Protocols

To guarantee data integrity, every protocol must be a self-validating system. The protocols below integrate Stable Isotope-Labeled Internal Standards (SIL-IS) and post-extraction matrix factor assessments to ensure compliance with bioanalytical validation guidelines [2].

Protocol A: Modified MTBE Liquid-Liquid Extraction (High Recovery)

Designed for high-lipid tissues and plasma where emulsion prevention is critical.

Step-by-Step Methodology:

  • Aliquot & Spike: Transfer 100 µL of plasma/homogenate into a 2.0 mL polypropylene microcentrifuge tube. Add 10 µL of SIL-IS (e.g., D3-Pyrrolidine, 1-(1,6-dioxooctadecyl)-) to track extraction efficiency.

  • Protein Disruption: Add 100 µL of 0.1M HCl. Vortex vigorously for 2 minutes to denature binding proteins.

  • Salting Out: Add 50 µL of saturated NaCl solution.

  • Organic Partitioning: Add 1.0 mL of MTBE and 300 µL of Methanol (the methanol acts as a phase modifier to improve the solubility of the polar headgroup)[3].

  • Agitation & Separation: Shake on a multi-tube vortexer at 1500 rpm for 10 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Harvest & Dry: Transfer exactly 800 µL of the upper (organic) MTBE layer to a clean, silanized glass vial. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 5 minutes.

Protocol B: Phospholipid Depletion SPE (High Throughput & Matrix Effect Mitigation)

Designed for LC-MS/MS workflows suffering from severe ESI+ ion suppression.

Step-by-Step Methodology:

  • Sample Pre-treatment: Mix 100 µL of plasma with 10 µL of SIL-IS and 100 µL of 1% Formic Acid in Acetonitrile to precipitate proteins. Vortex for 2 minutes.

  • Load: Transfer the entire mixture (including the protein precipitate) directly into the wells of a Phospholipid Depletion Plate (e.g., 96-well format containing zirconia-coated silica).

  • Elute: Apply positive pressure (1-2 psi) for 5 minutes. The zirconia selectively binds the phosphate moiety of endogenous phospholipids, allowing the neutral/weakly basic Pyrrolidine, 1-(1,6-dioxooctadecyl)- to pass through.

  • Wash & Collect: Add an additional 200 µL of Acetonitrile to wash the precipitate. Collect the combined eluate.

  • Validation Check: Self-Validation Step: Inject a blank matrix extract post-column while infusing a neat standard of the analyte. Monitor the baseline to confirm the absence of suppression zones at the analyte's retention time [4].

Section 3: Quantitative Data Presentation

The following table summarizes the performance metrics of various extraction methodologies evaluated during method development for Pyrrolidine, 1-(1,6-dioxooctadecyl)-.

Extraction MethodologyAbsolute Recovery (%)Matrix Factor (MF)Precision (%CV)Processing Time (96 samples)Primary Limitation
Standard PPT (Acetonitrile) 18.4 ± 4.20.45 (Severe Suppression)15.2%0.5 HoursAnalyte trapping in pellet; Phospholipids
LLE (Chloroform/Water) 45.1 ± 8.50.8212.4%2.5 HoursUnbreakable emulsions; Bottom-layer extraction
Modified LLE (MTBE/MeOH) 88.7 ± 3.1 0.894.5% 2.0 HoursManual pipetting steps limit throughput
Phospholipid Depletion SPE 82.3 ± 5.00.98 (No Suppression) 5.1%1.0 Hours Higher consumable cost per sample

Note: Matrix Factor (MF) = Peak response in presence of matrix ions / Peak response in absence of matrix ions. An MF of 1.0 indicates zero matrix effect.

Section 4: Workflow & Mechanistic Visualizations

Extraction Optimization Logic Tree

Use this decision matrix to troubleshoot low sensitivity or poor precision during bioanalytical method development.

ExtractionWorkflow Start Start: Plasma Sample RecoveryCheck Is Absolute Recovery < 50%? Start->RecoveryCheck PelletCheck Analyze Protein Pellet RecoveryCheck->PelletCheck Yes EmulsionCheck Are Emulsions Forming? RecoveryCheck->EmulsionCheck No AcidPre Pre-treat with 0.1M HCl / Urea PelletCheck->AcidPre Analyte trapped AcidPre->EmulsionCheck SaltingOut Add NaCl & Use MTBE EmulsionCheck->SaltingOut Yes MatrixCheck Is Ion Suppression > 20%? EmulsionCheck->MatrixCheck No SaltingOut->MatrixCheck PLDepletion Use Phospholipid Depletion SPE MatrixCheck->PLDepletion Yes Success Optimized LC-MS/MS Method MatrixCheck->Success No PLDepletion->Success

Figure 1: Decision tree for optimizing the extraction of lipophilic amides from biological matrices.

Mechanistic Pathway of MTBE Extraction

This diagram illustrates the causality of the extraction process, from complex disruption to successful ionization.

MechanisticPathway Complex Analyte-Albumin Complex Disruption Acidic Disruption (pH < 3) Complex->Disruption 0.1M HCl FreeAnalyte Free Lipophilic Analyte Disruption->FreeAnalyte Unfolding Partition Partition into Organic Phase (MTBE) FreeAnalyte->Partition LLE Ionization ESI+ Ionization [M+H]+ Partition->Ionization LC-MS/MS

Figure 2: Mechanistic pathway of protein disruption, organic partitioning, and subsequent MS ionization.

Section 5: References

  • Phytochemical screening of different organic crude extracts from the stem bark of Ziziphus spina-christi (L.) Biomedical Research (2018)[1]

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics Journal of Lipid Research (Matyash et al., 2008)[Link]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS Analytical Chemistry (Matuszewski et al., 2003)[Link]

Sources

Optimization

overcoming crystallization issues with Pyrrolidine, 1-(1,6-dioxooctadecyl)-

Initiating Data Collection I'm starting by casting a wide net with Google searches to pinpoint data on Pyrrolidine, 1-(1,6-dioxooctadecyl)-. I'm focusing initially on its physicochemical properties: solubility, melting p...

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Initiating Data Collection

I'm starting by casting a wide net with Google searches to pinpoint data on Pyrrolidine, 1-(1,6-dioxooctadecyl)-. I'm focusing initially on its physicochemical properties: solubility, melting point, any known reactions. I'm hoping to build a solid foundation of existing knowledge before moving on.

Analyzing Crystallization Challenges

I'm now diving deep into the crystallization challenges of long-chain aliphatic compounds similar to Pyrrolidine, 1-(1,6-dioxooctadecyl)-. I'm focusing on common issues and troubleshooting strategies, including co-solvents and amorphous solid dispersions. Next, I'll synthesize this knowledge into a logical technical support guide, starting with an FAQ and then detailed troubleshooting sections. Each section will provide scientific principles and step-by-step experimental protocols.

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Troubleshooting

Technical Support Center: Minimizing Impurities in Pyrrolidine, 1-(1,6-dioxooctadecyl)- Purification

Welcome to the Advanced Purification Support Hub. This guide is curated for researchers, analytical scientists, and drug development professionals isolating the bioactive secondary metabolite Pyrrolidine, 1-(1,6-dioxooct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Hub. This guide is curated for researchers, analytical scientists, and drug development professionals isolating the bioactive secondary metabolite Pyrrolidine, 1-(1,6-dioxooctadecyl)- (CAS: 56630-89-8). Found naturally in microbial fermentation broths (e.g., [1], [2]) and specific plant extracts [3], this compound exhibits promising anti-MDR (multidrug-resistant) bacterial properties.

Due to its highly lipophilic 18-carbon chain and polar pyrrolidine headgroup, this compound frequently co-elutes with structurally similar fatty amides and esters. This guide provides field-proven troubleshooting strategies to minimize impurities, validate your protocol, and maximize yield.

Standard Isolation and Purification Workflow

PurificationWorkflow A Fermentation Broth (e.g., Aspergillus flavipes) B Liquid-Liquid Extraction (Ethyl Acetate) A->B Extract C Crude Extract (Complex Metabolite Mixture) B->C Concentrate D Silica Gel Flash Chromatography (Hexane:EtOAc Gradient) C->D Load E Enriched Fraction (Contains Lipophilic Amides) D->E Elute F Preparative RP-HPLC (Phenyl-Hexyl, ACN:H2O) E->F Inject G Pure Pyrrolidine, 1-(1,6-dioxooctadecyl)- (>98% Purity) F->G Collect Target Peak H Impurity Profiling (LC-MS / qNMR) G->H Verify

Figure 1: Standardized isolation and purification workflow for Pyrrolidine, 1-(1,6-dioxooctadecyl)-.

Troubleshooting Guide: Minimizing Co-Eluting Impurities

Q: During silica gel flash chromatography, my target compound co-elutes heavily with hexadecanoic acid ethyl ester (ethyl palmitate) and betulin. How can I separate them? A: This is a classic polarity overlap issue. Pyrrolidine, 1-(1,6-dioxooctadecyl)- has a long aliphatic tail that mimics the lipophilicity of fatty acid esters commonly found in plant extracts like [3]. Normal-phase silica gel separates primarily by polar headgroup interactions, which are insufficient here.

  • Mechanism of Resolution: Switch to an orthogonal separation mechanism. Utilize Sephadex LH-20 prior to HPLC. Sephadex LH-20 separates by size exclusion and mild adsorption. The bulky triterpenoid betulin will elute differently than the linear aliphatic pyrrolidine derivative.

  • Self-Validating Step: Spot the Sephadex fractions on a TLC plate and stain with Dragendorff's reagent. The pyrrolidine derivative will appear as an orange spot (alkaloid/amide positive), instantly confirming its separation from the non-reactive ethyl palmitate.

Q: My RP-HPLC fractions show contamination with 9-Octadecenamide. Both have similar molecular weights and polarities. What is the best gradient strategy? A: 9-Octadecenamide is a frequent co-metabolite in extracts [1]. Because both molecules feature an 18-carbon chain and an amide group, their hydrophobic surface areas are nearly identical, leading to co-elution on standard C18 columns.

  • Mechanism of Resolution: Exploit their subtle structural differences. 9-Octadecenamide contains a double bond (C=C), whereas the 1,6-dioxooctadecyl chain is saturated. Use a Phenyl-Hexyl stationary phase instead of standard C18. The Phenyl-Hexyl column provides π-π interactions that selectively retard the unsaturated 9-octadecenamide, increasing the selectivity factor ( α ).

  • Self-Validating Step: Run an analytical LC-MS prior to prep-HPLC. You should observe a distinct retention time shift for the target mass ([M+H]+ m/z 352.3) away from the 9-octadecenamide peak ([M+H]+ m/z 282.3), validating the column chemistry switch.

TroubleshootingTree Q1 Identify Major Impurity Class via LC-MS C1 Fatty Acids / Esters (e.g., Ethyl Palmitate) Q1->C1 C2 Other Amides (e.g., 9-Octadecenamide) Q1->C2 C3 Pigments / Phenolics (e.g., Catechol) Q1->C3 A1 Sephadex LH-20 (Size/Adsorption exclusion) C1->A1 Resolve Polarity Overlap A2 Optimize RP-HPLC (Phenyl-Hexyl Column) C2->A2 Resolve Hydrophobic Overlap A3 SPE Clean-up (20% ACN Wash) C3->A3 Remove Polar Contaminants

Figure 2: Decision matrix for resolving specific co-eluting impurities during purification.

Detailed Experimental Protocol: High-Purity Isolation Workflow

This protocol ensures >98% purity, starting from a crude ethyl acetate extract of microbial fermentation broth.

Phase 1: Liquid-Liquid Partitioning

  • Re-suspend 10 g of crude extract in 100 mL of 90% aqueous Methanol.

  • Partition three times with 100 mL Hexane to defat the extract.

    • Causality: Highly non-polar lipids (triglycerides, simple alkanes) will partition into the hexane layer, removing up to 40% of bulk impurities before chromatography.

  • Concentrate the methanolic layer under reduced pressure at 35°C to avoid thermal degradation of the diketo groups.

Phase 2: Solid Phase Extraction (SPE) Enrichment 4. Load the concentrated residue onto a pre-conditioned C18 SPE cartridge (10 g). 5. Wash with 20% Acetonitrile (aq) to remove polar impurities (e.g., catechol, pyrrolnitrin) [1]. 6. Elute the enriched Pyrrolidine, 1-(1,6-dioxooctadecyl)- fraction using 80% Acetonitrile (aq).

Phase 3: Preparative RP-HPLC 7. System: Agilent 1260 Infinity II (or equivalent) with a DAD detector. 8. Column: Phenyl-Hexyl Prep Column (21.2 x 250 mm, 5 µm). 9. Mobile Phase: Solvent A (0.1% Formic Acid in Water), Solvent B (0.1% Formic Acid in Methanol).

  • Causality: Formic acid ensures the pyrrolidine nitrogen remains fully protonated, preventing peak tailing and ensuring sharp elution bands.

  • Gradient: Isocratic hold at 75% B for 5 mins, then a shallow ramp to 85% B over 25 mins. Flow rate: 15 mL/min.

  • Detection: Monitor at 210 nm (amide backbone) and collect the peak corresponding to [M+H]+ m/z 352.3 via mass-triggered fraction collection.

Quantitative Data: Purification Method Comparison

The following table summarizes the efficiency of different purification strategies in removing common impurities from Pyrrolidine, 1-(1,6-dioxooctadecyl)-.

Purification Step / MethodTarget Recovery (%)Major Impurity RemovedFinal Purity (%)Primary Mechanism of Action
Direct Silica Gel Flash 85%Polar phenolics65 - 70%Normal-phase adsorption (polar interactions)
Hexane Defatting + SPE 92%Triglycerides, Catechol80 - 85%Hydrophobic partitioning
Prep-HPLC (C18) 78%Ethyl palmitate90 - 94%Hydrophobic surface area exclusion
Prep-HPLC (Phenyl-Hexyl) 81% 9-Octadecenamide >98.5% Shape selectivity & π-π interactions

Frequently Asked Questions (FAQs)

Q: Why does my compound show multiple peaks in GC-MS but a single peak in LC-MS? A: Pyrrolidine, 1-(1,6-dioxooctadecyl)- has a molecular weight of 351.57 g/mol . While it is volatile enough for GC-MS [1, 3], the high temperatures in the GC inlet (typically 250-280°C) can cause thermal degradation or rearrangement of the 1,6-dioxo system, leading to artifact peaks.

  • Solution: For accurate purity assessment, rely on LC-MS using Electrospray Ionization (ESI+). If GC-MS is mandatory, lower the inlet temperature to 220°C and use a fast temperature ramp to minimize residence time in the column.

Q: Does the choice of extraction solvent affect the impurity profile? A: Yes. Extracting fermentation broth with chloroform yields a higher concentration of the target compound but co-extracts significant amounts of sterols (e.g., betulin) [3]. Ethyl acetate provides a cleaner initial profile, specifically leaving behind highly non-polar plant/fungal sterols while effectively capturing the pyrrolidine derivative.

Q: How do I verify the absolute purity of the final isolate? A: A self-validating purity check requires orthogonal analytical techniques. Do not rely solely on UV-Vis, as the molecule lacks a strong chromophore (no extended conjugation). Use Quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) to verify absolute purity, alongside High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass (Calculated for C22H42NO2+ [M+H]+: 352.3210).

References

  • Title: Plant growth promoting endophyte Burkholderia contaminans NZ antagonizes phytopathogen Macrophomina phaseolina through melanin synthesis and pyrrolnitrin inhibition. Source: PLOS One (2021). URL: [Link]

  • Title: Isolation of a New Non-Toxic Pyrrolidine Derivative with Anti-MDR Bacteria from a Marine Isolate of Aspergillus flavipes. Source: ResearchGate (2026). URL: [Link]

  • Title: Phytochemical screening of different organic crude extracts from the stem bark of Ziziphus spina-christi (L.). Source: Biomedical Research (2018). URL: [Link]

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Structural Validation of Lipidic Pyrrolidides

Executive Summary Pyrrolidine, 1-(1,6-dioxooctadecyl)- (CAS: 56630-89-8) is a complex long-chain keto-amide. Originally identified as a bioactive phytochemical in the chloroform extracts of Ziziphus spina-christi bark [1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolidine, 1-(1,6-dioxooctadecyl)- (CAS: 56630-89-8) is a complex long-chain keto-amide. Originally identified as a bioactive phytochemical in the chloroform extracts of Ziziphus spina-christi bark [1], structurally similar lipidic pyrrolidides are increasingly utilized in synthetic lipid nanoparticle (LNP) formulations and drug delivery systems.

Validating the structural integrity of this molecule presents unique analytical challenges: pinpointing the exact location of the mid-chain ketone (C6) and resolving the restricted rotation of the amide bond. This guide objectively compares the performance of High-Resolution NMR (HR-NMR) —our primary analytical "product" and gold standard—against alternative modalities like Benchtop NMR and GC-MS , providing a self-validating protocol for absolute structural confirmation.

Comparative Analysis of Analytical Modalities

When validating long-chain keto-amides, researchers must choose the analytical platform that balances throughput with structural resolution. Table 1 compares the performance of three primary modalities.

Table 1: Performance Comparison for Lipidic Pyrrolidide Validation

Analytical ModalityResolution of Aliphatic ChainKetone Localization (C6)Rotamer ResolutionThroughputBest Use Case
HR-NMR (600+ MHz) Excellent. Resolves C2, C5, and C7 methylenes.Definitive. via 2D HMBC correlations.High. via Variable Temperature (VT) NMR.MediumAbsolute structural elucidation & qNMR purity.
Benchtop NMR (80 MHz) Poor. Severe overlap in the 1.0–2.5 ppm region.Ambiguous. Lacks sensitivity for 2D HMBC.Low. Broadening obscures baseline.High Routine QA/QC of known bulk materials.
GC-MS (EI) Moderate. Relies on fragmentation patterns.Moderate. McLafferty rearrangements can cause ambiguity.N/A. Cannot detect conformational isomers.HighTrace detection & Molecular Weight (351.57) confirmation.

While GC-MS is highly sensitive and excellent for initial identification [1], it relies on fragmentation libraries. Long-chain aliphatic ketones often yield ambiguous mass spectra due to complex rearrangements. HR-NMR is the only modality capable of unequivocally mapping the molecular connectivity without relying on external reference standards.

Workflow Sample Pyrrolidine, 1-(1,6-dioxooctadecyl)- Sample Prep (CDCl3) HRNMR High-Res NMR (600 MHz) 1D & 2D Elucidation Sample->HRNMR Structural Details Benchtop Benchtop NMR (80 MHz) Rapid QA/QC Sample->Benchtop Routine Screening GCMS GC-MS / LC-MS Mass Confirmation Sample->GCMS Molecular Weight Data Orthogonal Data Integration & Structural Validation HRNMR->Data Benchtop->Data GCMS->Data

Fig 1: Comparative analytical workflow for the structural validation of lipidic pyrrolidides.

Causality in Experimental Design: Overcoming Rotameric Broadening

To achieve a trustworthy, self-validating system, an Application Scientist must understand the causality behind the spectral phenomena of N-acylpyrrolidines.

The Rotameric Effect: The C-N amide bond in Pyrrolidine, 1-(1,6-dioxooctadecyl)- possesses partial double-bond character. This restricts internal rotation, leading to distinct E and Z conformational isomers (rotamers) on the NMR timescale at standard room temperature (298 K) [3].

  • The Problem: The α-protons of the pyrrolidine ring (~3.40 ppm) will split into broad, distorted multiplets. A novice analyst using Benchtop NMR might misinterpret these broadened baseline signals as polymeric impurities or degradation products.

  • The Solution: By raising the probe temperature to 330 K (Variable Temperature NMR), the thermal energy exceeds the rotational barrier. The exchange rate surpasses the NMR timescale, causing the rotameric signals to coalesce into sharp, quantifiable triplets.

Self-Validating Experimental Protocol (HR-NMR)

This protocol is designed as a closed-loop, self-validating system. Every step includes an internal check to ensure data integrity.

Step 1: Quantitative Sample Preparation

  • Accurately weigh 15.0 mg of the Pyrrolidine, 1-(1,6-dioxooctadecyl)- sample.

  • Dissolve in 600 µL of high-purity CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS).

  • Validation Check: The TMS peak serves as an absolute zero-point reference (0.00 ppm), while the residual CHCl₃ solvent peak must appear exactly at 7.26 ppm (¹H) and 77.16 ppm (¹³C) [2]. Deviations indicate sample pH issues or magnetic field drift.

Step 2: 1D ¹H and ¹³C Acquisition (qNMR optimized)

  • Tune and match the probe; shim the magnet until the TMS line width at half-height is < 1.0 Hz.

  • Set the relaxation delay (D1) to 10 seconds. Causality: D1 must be ≥ 5 × T₁ of the longest relaxing proton to ensure complete longitudinal magnetization recovery, allowing for absolute quantitative integration.

  • Acquire 16 scans for ¹H and 1024 scans for ¹³C at 298 K. If pyrrolidine ring broadening is observed, re-acquire ¹H at 330 K.

Step 3: 2D NMR Elucidation (COSY, HSQC, HMBC)

  • Acquire ¹H-¹H COSY to trace the continuous aliphatic spin systems.

  • Acquire ¹H-¹³C HSQC to assign direct carbon-proton pairs.

  • Acquire ¹H-¹³C HMBC. Validation Check: The HMBC is the critical step. It will show long-range (2-bond and 3-bond) correlations from the C5 and C7 protons to the C6 ketone carbon (~211.5 ppm), unequivocally proving the ketone is at position 6, not 7 or 8.

NMRLogic Start 1H & 13C 1D NMR Identify Base Resonances COSY 1H-1H COSY Trace Spin Systems Start->COSY Homonuclear Coupling HSQC 1H-13C HSQC Assign Direct C-H Start->HSQC Heteronuclear Coupling HMBC 1H-13C HMBC Link via C1 & C6 Carbonyls COSY->HMBC Long-Range HSQC->HMBC Long-Range Final Complete 3D Structure Stereochemical Assignment HMBC->Final Assembly

Fig 2: 2D NMR logic pathway for assigning the 1,6-dioxo aliphatic chain connectivity.

Quantitative Data & Spectral Assignments

Based on the HR-NMR workflow, Table 2 summarizes the validated chemical shift assignments for Pyrrolidine, 1-(1,6-dioxooctadecyl)-. This data serves as a reference standard for comparing batch-to-batch consistency.

Table 2: Validated NMR Chemical Shifts in CDCl₃ (600 MHz, 330 K)

Structural Position¹H Shift (ppm)¹³C Shift (ppm)Multiplicity (J in Hz)Assignment Rationale & 2D Validation
C1 (Amide C=O) -171.0CqHMBC correlation to Pyr-Cα and chain C2.
C2 2.2534.5t (7.5)Deshielded by adjacent C1 amide.
C3, C4 1.6024.0mAliphatic linker region.
C5 2.4042.1t (7.4)Deshielded by adjacent C6 ketone.
C6 (Ketone C=O) -211.5CqHMBC correlation to C5 and C7 protons.
C7 2.3842.8t (7.4)Deshielded by adjacent C6 ketone.
C8–C17 1.2529.0–31.5mBulk methylene envelope (overlapping).
C18 0.8814.1t (6.8)Terminal methyl group.
Pyr-Cα (N-CH₂) 3.4245.8t (broad)Coalesces at 330K; split at 298K due to rotamers.
Pyr-Cβ (CH₂) 1.9025.2mDistant from carbonyl anisotropic effects.

Conclusion

While GC-MS provides rapid molecular weight confirmation and Benchtop NMR offers high-throughput QA/QC, High-Resolution NMR remains the only analytical product capable of fully validating the structure of Pyrrolidine, 1-(1,6-dioxooctadecyl)-. By leveraging Variable Temperature NMR to overcome amide rotameric broadening and utilizing 2D HMBC to definitively locate the mid-chain ketone, researchers can establish a highly trustworthy, self-validating analytical framework for complex lipidic amides.

References

  • Title: Phytochemical screening of different organic crude extracts from the stem bark of Ziziphus spina-christi (L.) Source: Biomedical Research (2018) URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics, American Chemical Society (2010) URL: [Link]

  • Title: Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via ResearchGate) URL: [Link]

Comparative

comparing binding affinity of Pyrrolidine, 1-(1,6-dioxooctadecyl)- and analogs

Initiating Data Collection I've initiated a thorough literature search, homing in on "Pyrrolidine, 1-(1,6-dioxooctadecyl)-" and its analogs. My current focus is on understanding their binding affinities and the experimen...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I've initiated a thorough literature search, homing in on "Pyrrolidine, 1-(1,6-dioxooctadecyl)-" and its analogs. My current focus is on understanding their binding affinities and the experimental methodologies employed to quantify these interactions. I'm aiming to identify the primary protein targets or receptors.

Expanding Data Scope

I'm now expanding my search to include detailed experimental protocols for binding assays like radioligand binding, SPR, and ITC, along with comparable binding data for these compounds. I'm also delving into the structure-activity relationships, noting how structural changes affect binding affinity, and looking for publicly available experimental data to compare the binding affinities of specific compounds.

Refining Search Strategies

I am now focusing on refining my search parameters for "Pyrrolidine, 1-(1,6-dioxooctadecyl)-" and analogs, as this specific name might not yield comprehensive results. I'm exploring related chemical structures and compound classes to broaden my scope and identify potential lipid-binding proteins or receptors as primary targets. The emphasis is on identifying binding affinities, structural data, and experimental protocols.

Validation

FTIR and mass spectrometry fragmentation pattern of Pyrrolidine, 1-(1,6-dioxooctadecyl)-

Comprehensive Analytical Comparison Guide: FTIR and Mass Spectrometry Profiling of Pyrrolidine, 1-(1,6-dioxooctadecyl)- Executive Summary & Scientific Context The identification and structural elucidation of saturated ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Comparison Guide: FTIR and Mass Spectrometry Profiling of Pyrrolidine, 1-(1,6-dioxooctadecyl)-

Executive Summary & Scientific Context

The identification and structural elucidation of saturated oxo fatty acids (SOFAs) have become increasingly critical in lipidomics, as these molecules are recognized as endogenous bioactive lipids with significant physiological roles, including cell growth inhibition[1]. Pyrrolidine, 1-(1,6-dioxooctadecyl)- , commonly referred to as 6-oxooctadecanoic acid pyrrolidide or 6-ketostearic acid pyrrolidide, is the highly stable amide derivative (C₂₂H₄₁NO₂, MW: 351.57 g/mol ) synthesized specifically to map the exact location of the keto modification on the aliphatic chain.

This guide objectively compares the analytical performance of pyrrolidide derivatization against alternative lipid profiling methods, detailing the causality behind its distinct Fourier Transform Infrared (FTIR) and Electron Impact Mass Spectrometry (EI-MS) signatures.

Derivatization Strategy: Pyrrolidides vs. Alternative Derivatives

To analyze functionalized lipids via GC-MS, the carboxylic acid must be derivatized to increase volatility and direct fragmentation. While Fatty Acid Methyl Esters (FAMEs) are the industry standard for general profiling, they fail at pinpointing keto groups due to a lack of charge retention. Pyrrolidides solve this by localizing the charge on the nitrogen atom, forcing a predictable, sequential radical-induced cleavage down the carbon backbone[2].

Table 1: Performance Comparison of Lipid Derivatization Strategies for Structural Elucidation

Analytical DerivativeReagents RequiredMS Base PeakStructural Localization PowerPrimary AdvantagePrimary Limitation
FAMEs (Methyl Esters) BF₃ / Methanolm/z 74PoorHighly volatile, simple one-pot synthesis.Prone to double-bond migration; cannot easily locate keto groups.
Picolinyl Esters 3-Pyridylcarbinol, CDIm/z 92ExcellentSuperior charge-remote fragmentation for polyunsaturated lipids.Complex, moisture-sensitive preparation requiring micro-scale purification.
Pyrrolidides (Current) Pyrrolidine, Acetic Acidm/z 113ExcellentHighly stable amides; straightforward interpretation of diagnostic mass gaps.Higher boiling point requires elevated GC oven temperatures.

Mass Spectrometry (EI-MS) Fragmentation Logic

Under 70 eV electron impact ionization, Pyrrolidine, 1-(1,6-dioxooctadecyl)- exhibits a highly diagnostic fragmentation pattern driven by the pyrrolidine ring[3].

  • The McLafferty Rearrangement (m/z 113): The universal base peak for N-acylpyrrolidines is m/z 113. This occurs because the amide carbonyl oxygen abstracts a hydrogen atom from the γ -carbon (C4), followed by the cleavage of the C2-C3 bond[4]. The intensity of this peak serves as a self-validating internal QC metric for derivatization efficiency.

  • Locating the Keto Group (The 28 Da Gap): In a standard saturated lipid pyrrolidide, sequential cleavage of the aliphatic chain yields fragments spaced by 14 Da (CH₂ groups). However, the keto group at C6 interrupts this pattern. Cleavage α to the keto group on the carboxyl side (C5-C6) yields an ion at m/z 154 . Cleavage α to the keto group on the distal side (C6-C7) yields an ion at m/z 182 [3].

  • Causality: The mass difference between these two α -cleavage fragments is exactly 28 Da (182 - 154 = 28), which corresponds to the carbonyl group (C=O). This 28 Da gap definitively maps the oxo modification to position 6.

MS_Fragmentation M Molecular Ion (M+•) m/z 351 McL McLafferty Ion m/z 113 (Base Peak) M->McL γ-H transfer & C2-C3 cleavage C5C6 α-Cleavage (C5-C6) m/z 154 M->C5C6 Cleavage α to C6 keto C6C7 α-Cleavage (C6-C7) m/z 182 M->C6C7 Cleavage α to C6 keto Gap Diagnostic Gap: 28 Da (Loss of C=O at C6) C5C6->Gap C6C7->Gap

EI-MS fragmentation pathways of Pyrrolidine, 1-(1,6-dioxooctadecyl)- locating the C6 keto group.

FTIR Spectral Profiling

Attenuated Total Reflectance (ATR) FTIR is utilized to confirm the dual-carbonyl nature of the synthesized derivative without the moisture interference common in KBr pellet transmission methods.

Table 2: Diagnostic FTIR Wavenumbers for Pyrrolidine, 1-(1,6-dioxooctadecyl)-

Wavenumber (cm⁻¹)Vibrational ModeStructural Causality
~1715 C=O Stretch (Ketone)Confirms the preservation of the aliphatic keto group at C6.
~1645 C=O Stretch (Amide I)Confirms successful amidation. Tertiary amides (pyrrolidides) absorb at lower frequencies than primary amides due to the lack of hydrogen bonding and strong resonance from the nitrogen lone pair.
~1430 C-N StretchValidates the integration of the pyrrolidine ring.
2920, 2850 C-H Asym/Sym StretchRepresents the long hydrophobic octadecyl chain.

Self-Validating Experimental Protocols

Protocol A: One-Pot Synthesis of Pyrrolidine, 1-(1,6-dioxooctadecyl)-

Causality: Pyrrolidine is a strong nucleophile, but direct amidation of free fatty acids or esters requires catalysis. Acetic acid is utilized as a bifunctional catalyst; it protonates the carbonyl oxygen to increase electrophilicity while simultaneously facilitating the departure of the leaving group[2].

  • Sample Preparation: Accurately weigh 10 mg of 6-oxooctadecanoic acid into a 4-mL borosilicate glass vial with a PTFE-lined screw cap.

  • Reagent Addition: Add 1.0 mL of pure pyrrolidine and 0.1 mL of glacial acetic acid. Safety Note: Pyrrolidine is highly flammable and corrosive; perform strictly under a fume hood.

  • Thermal Amidation: Seal the vial and heat in a dry block at 100°C for 60 minutes. This specific time-temperature profile drives the equilibrium toward the amide[2].

  • Quenching & Extraction: Cool to room temperature. Add 2 mL of dichloromethane (DCM) and 2 mL of 1M HCl to neutralize excess pyrrolidine. Vortex for 30 seconds.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes. Extract the lower organic (DCM) layer, dry over anhydrous sodium sulfate, and evaporate under a gentle nitrogen stream. Reconstitute in 1 mL of hexane for GC-MS.

Protocol B: GC-MS and ATR-FTIR Acquisition
  • GC-MS Parameters:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, splitless mode at 250°C.

    • Oven Program: 150°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 min). Causality: The high final temperature is mandatory to elute the high-boiling pyrrolidide derivative.

    • MS Source: Electron Impact (EI) at 70 eV, source temperature 230°C.

  • QC Validation Step: Before interpreting the keto gaps, verify that the m/z 113 peak is the base peak (100% relative abundance). If m/z 113 is weak, the derivatization failed or thermal degradation occurred in the inlet.

  • ATR-FTIR Parameters: Deposit 2 µL of the neat lipid film directly onto a diamond ATR crystal. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Analytical_Workflow Prep Sample Prep 6-Oxooctadecanoic Acid Deriv Derivatization Pyrrolidine + Acetic Acid 100°C, 1h Prep->Deriv Amidation GCMS GC-EI-MS 70 eV, DB-5MS Deriv->GCMS 1 µL splitless FTIR ATR-FTIR 4000-400 cm⁻¹ Deriv->FTIR Neat film Data Structural Elucidation GCMS->Data m/z mapping FTIR->Data C=O profiling

Self-validating analytical workflow for the derivatization and structural elucidation of the SOFA.

References

  • Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity. ACS Publications. Available at:[Link][1]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at:[Link][4]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Available at:[Link][2]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. Available at:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Pyrrolidine, 1-(1,6-dioxooctadecyl)- proper disposal procedures

Pyrrolidine, 1-(1,6-dioxooctadecyl)- is a highly specialized, lipophilic synthetic molecule. Structurally characterized by an 18-carbon (octadecyl) aliphatic chain with a 1,6-dioxo moiety terminating in a pyrrolidine rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyrrolidine, 1-(1,6-dioxooctadecyl)- is a highly specialized, lipophilic synthetic molecule. Structurally characterized by an 18-carbon (octadecyl) aliphatic chain with a 1,6-dioxo moiety terminating in a pyrrolidine ring, this compound exhibits strong amphiphilic properties. It is frequently utilized in advanced drug delivery research, such as lipid nanoparticle (LNP) formulations, or as a complex synthetic intermediate.

Because of its unique structural profile, improper disposal can lead to severe phase-separation issues in laboratory waste streams, environmental toxicity, and regulatory violations. As a Senior Application Scientist, I have designed this self-validating, step-by-step operational guide to ensure your laboratory maintains strict compliance with environmental regulations while safeguarding personnel and data integrity.

Chemical Profiling & Mechanistic Hazard Assessment

To manage waste effectively, you must understand the causality behind the chemical's behavior in a disposal environment:

  • Surfactant-Like Behavior: The long, hydrophobic octadecyl tail combined with the polar pyrrolidine headgroup causes this compound to act as a non-ionic surfactant. Causality: If mixed indiscriminately with bulk aqueous waste, it will form stable emulsions (micelles). This "emulsion locking" severely complicates downstream waste processing and incineration by Environmental Health and Safety (EHS) facilities.

  • Hydrolysis Risk: The amide bond connecting the pyrrolidine ring to the carbon chain is susceptible to acid- or base-catalyzed hydrolysis. Causality: Disposing of this compound in highly acidic (pH < 3) or basic (pH > 10) waste streams can cleave the amide bond, releasing free pyrrolidine—a volatile, toxic, and highly odorous amine.

  • Regulatory Classification: As a non-halogenated organic compound, it does not inherently trigger EPA toxicity characteristics for heavy metals or halogens, but it must be managed as a solid waste under the Resource Conservation and Recovery Act (RCRA)[1]. When dissolved in flammable solvents, the resulting mixture is classified as a D001 (Ignitable) hazardous waste[1].

Standard Operating Procedures (SOP): Disposal Workflows

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the verification check is successful.

Workflow A: Pure Compound & Organic Solutions (Non-Halogenated)

Use this workflow for bulk powder, expired stock, or solutions dissolved in ethanol, methanol, or DMSO.

  • Solubilization (For Powders): Do not dispose of dry powder directly into waste bins to prevent aerosolization. Dissolve any residual solid in a minimal volume of ethanol or isopropanol.

  • Transfer: Carefully pour the solution into a high-density polyethylene (HDPE) carboy designated exclusively for Non-Halogenated Organic Waste .

  • Labeling: Immediately update the hazardous waste tag. According to the OSHA Laboratory Standard (29 CFR 1910.1450), secondary waste containers must be explicitly labeled with their full chemical names (no abbreviations) and primary hazards[2].

  • Verification Check: Ensure the waste container is stored in a designated Satellite Accumulation Area (SAA) with secondary containment. Verify that the accumulation time does not exceed your facility's RCRA generator status limits (e.g., 90 days for Large Quantity Generators)[3].

Workflow B: Aqueous Suspensions & LNP Formulations

Use this workflow for buffered solutions, liposomes, or nanoparticle suspensions.

  • pH Neutralization: Test the pH of the aqueous suspension. Adjust to a neutral range (pH 6–8) using dilute HCl or NaOH to prevent the hydrolytic release of free pyrrolidine.

  • Segregation: Transfer the suspension to a Mixed Aqueous/Organic Waste container. Do not mix with heavy metal or concentrated acid waste streams.

  • Verification Check (Visual): Observe the carboy for 60 seconds. If a distinct lipid layer or severe foaming occurs at the surface, the amphiphilic nature of the compound is causing phase separation. Notify EHS that the carboy contains a biphasic mixture, as this requires specialized incineration rather than standard wastewater treatment.

Workflow C: Halogenated Extraction Waste
  • Identification: If Pyrrolidine, 1-(1,6-dioxooctadecyl)- was extracted or synthesized using dichloromethane (DCM) or chloroform, the entire resulting mixture is classified as Halogenated Waste.

  • Transfer: Route this strictly to a Halogenated Waste carboy.

  • Causality & Compliance: Halogenated wastes require high-temperature incineration (>1,100°C) to prevent the formation of toxic dioxins. Mixing non-halogenated lipids into this stream unnecessarily increases disposal costs and environmental burden.

Quantitative Waste Segregation Data

To ensure rapid decision-making at the bench, utilize the following segregation matrix.

Waste Stream CategoryTypical Solvents / MatricesPrimary HazardContainer SpecificationEPA RCRA Waste Code
Pure / Organic Solutions Ethanol, Methanol, DMSOFlammabilityHDPE Jerrycan (Red)D001 (Ignitable)[1]
Halogenated Solutions Dichloromethane, ChloroformToxicityHDPE Jerrycan (Yellow)F002 (Halogenated)[1]
Aqueous / LNP Suspensions PBS, HEPES, Lipid mixturesEmulsion / BiofoulingGlass or HDPENon-RCRA (if pure aq)
Biohazardous Contaminated Cell culture media, serumBiologicalAutoclavable Bio-bagN/A (Biohazard)

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is critical to prevent slip hazards and environmental contamination.

  • Isolate & PPE: Evacuate non-essential personnel. Don appropriate PPE: nitrile gloves (double-gloved), a flame-resistant lab coat, and safety goggles.

  • Solid Spills: Do not sweep dry powder, as this creates an inhalation hazard. Gently cover the powder with absorbent pads wetted with 70% ethanol to solubilize and contain the lipid.

  • Liquid Spills: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use paper towels for large organic solvent spills due to flammability risks.

  • Collection: Scoop the absorbed material using a non-sparking tool and place it into a solid hazardous waste bag. Label the bag clearly as hazardous waste per OSHA Hazard Communication standards[2].

  • Decontamination: Wipe the affected surface with a detergent solution (to break down residual lipid films), followed by a 70% ethanol wipe down.

Waste Routing Decision Matrix

The following diagram illustrates the logical workflow for routing Pyrrolidine, 1-(1,6-dioxooctadecyl)- based on its experimental state.

G A Pyrrolidine, 1-(1,6-dioxooctadecyl)- B Organic Solvent (EtOH, DMSO) A->B Dissolved in C Halogenated Solvent (DCM, Chloroform) A->C Extracted in D Aqueous Buffer (LNP Formulation) A->D Suspended in E Non-Halogenated Waste Stream B->E D001 Compliant F Halogenated Waste Stream C->F F002 Compliant G Mixed Aqueous Waste Stream D->G Monitor Phase Separation

Decision matrix for routing Pyrrolidine, 1-(1,6-dioxooctadecyl)- waste streams.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). U.S. Department of Labor. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from:[Link]

  • PennEHRS. Hazard Communication Program & Laboratory Labeling Standards. University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from: [Link]

  • Compliance Solutions. EPA/RCRA Hazardous Waste Management Training & Generator Status. Retrieved from:[Link]

Sources

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